The compound "7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine" represents a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. These compounds are characterized by a fused ring structure that includes a pyrrolopyrimidine moiety, which is known to interact with various biological targets. The interest in these compounds is driven by their potential applications in treating diseases and their role in various biochemical processes.
In the field of food chemistry, furfuryl-pyrroles, which share a structural similarity with the compound , have been identified as aroma-active compounds with a range of organoleptic properties. These compounds are formed from furfuryl-amine, which is derived from ribose and amino acids through the Maillard reaction, a common process in food preparation that contributes to flavor and color. Furfuryl-pyrroles have been detected in foods such as coffee, chocolate, and roasted chicken, indicating their widespread relevance in the food industry1.
In pharmaceutical research, the compound's derivatives have shown promise as therapeutic agents. The aforementioned NIK inhibitors have demonstrated efficacy in alleviating symptoms of psoriasis in a mouse model, suggesting potential for the development of new treatments for inflammatory skin conditions2. Additionally, dual inhibitors of CLK1 and DYRK1A kinases have potential applications in the treatment of neurodegenerative diseases and cancer due to their role in regulating key cellular processes3.
Compounds with a similar core structure have also been synthesized and evaluated for their antitumor activity. Some derivatives have shown pronounced antitumor effects in vitro, with the activity depending on the nature of the amine fragments. This highlights the potential for these compounds to be developed into anticancer agents6.
Furthermore, novel polyheterocyclic systems derived from related structures have been synthesized and tested for antimicrobial activity. Some of these compounds exhibit significant antimicrobial properties, with the presence of specific moieties enhancing their effectiveness. This suggests potential applications in the development of new antimicrobial agents7.
The synthesis of 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves several steps:
Technical parameters such as reaction temperature and time are critical for optimizing yield and purity .
The molecular structure of 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine features a fused bicyclic system comprising a pyrrole and pyrimidine ring. Key structural details include:
Molecular modeling studies can provide insights into the electronic distribution and steric factors affecting its biological activity.
7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create analogs for structure-activity relationship studies .
The mechanism of action for compounds like 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine varies based on their specific targets:
Understanding these mechanisms is crucial for developing targeted therapies.
Key physical and chemical properties of 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine include:
These properties affect its bioavailability and therapeutic efficacy.
The applications of 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine span several fields:
The foundation of this compound is the pyrrolo[2,3-d]pyrimidine scaffold, a nitrogen-rich bicyclic heterocycle that serves as a privileged structure in medicinal chemistry. This system consists of a six-membered pyrimidine ring fused with a five-membered pyrrole ring at the [2,3-d] bond positions. The pyrimidine ring features nitrogen atoms at positions 1 and 3 (pyrimidine numbering), while the pyrrole ring contributes a bridgehead nitrogen at position 7 (pyrrolopyrimidine numbering). The aromatic character arises from 10 π-electrons delocalized across both rings (6 from pyrimidine and 4 from pyrrole), conferring planarity and enabling π-stacking interactions in biological targets [4] [6].
The core exhibits tautomeric flexibility at the N-7 position, where the hydrogen can migrate between the pyrrole nitrogen and the pyrimidine C-4 position. In this compound, substitution at N-7 locks the tautomerism, designating the 7H-tautomer. The bicyclic system provides multiple sites for electrophilic and nucleophilic substitution, with C-4 being particularly electron-deficient due to adjacent nitrogen atoms, facilitating nucleophilic displacement reactions [6] [8].
Table 1: Fundamental Properties of the Pyrrolo[2,3-d]pyrimidine Core
Property | Value/Description |
---|---|
Ring System | Bicyclic heteroaromatic |
Fusion Positions | Pyrimidine C2-C3 fused to Pyrrole C4-C5 |
Total π-Electrons | 10 |
Tautomeric Forms | 7H, 9H (7H stabilized by N-substitution) |
Electron Density Profile | Electron-deficient pyrimidine ring |
Precise substituent placement defines this molecule's spatial and electronic characteristics:
N-7 Substitution: The furan-2-ylmethyl (furfuryl) group attaches via a methylene linker (–CH₂–) to the pyrrole nitrogen. The furan ring, a five-membered heterocycle with oxygen at position 1, contributes aromatic character and moderate polarity. Its electron-rich nature enhances π-stacking potential, while the methylene spacer allows conformational flexibility, enabling optimal binding pocket penetration. Rotational freedom around the N–CH₂ bond (torsion angle ~110–120°) facilitates diverse biological interactions [4] [10].
C-5/C-6 Methyl Groups: Two methyl substituents (–CH₃) occupy adjacent positions on the pyrrole ring. These hydrophobic groups induce steric crowding, forcing the pyrrolopyrimidine core into a near-perpendicular orientation relative to the furan ring in crystal structures. The methyls exhibit +I effects, slightly increasing electron density at C-5/C-6 and reducing electrophilicity at C-4. This steric bulk also hinders nucleophilic attack at C-4 and influences crystal packing efficiency [4] [5].
C-4 Amine Group: The exocyclic –NH₂ at C-4 acts as both hydrogen bond donor (HBD) and acceptor (HBA). Its position adjacent to pyrimidine N-3 creates a pseudo-2-aminopyrimidine motif, a known pharmacophore for kinase inhibition. This group participates in strong bidentate hydrogen bonds with biological targets, as confirmed in crystallographic studies [4] [6].
The systematic IUPAC name 7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine follows hierarchical heterocyclic naming rules:
Alternative naming includes 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, where parentheses clarify the furfuryl group. CAS Registry Number 103026-12-6 unambiguously identifies this compound [2] [5].
Structurally related analogs highlight the impact of modifications:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7